molecular formula C8H6Br2O B1586215 1-(2,4-Dibromophenyl)ethanone CAS No. 33243-33-3

1-(2,4-Dibromophenyl)ethanone

Cat. No.: B1586215
CAS No.: 33243-33-3
M. Wt: 277.94 g/mol
InChI Key: PFNFQYGPUFVXPB-UHFFFAOYSA-N
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Description

Contextualization of Halogenated Acetophenones in Organic Chemistry Research

Halogenated acetophenones are fundamental building blocks in organic synthesis. The presence of a halogen atom on the aromatic ring significantly influences the reactivity of both the ring and the acetyl group. This dual reactivity makes them valuable precursors for a multitude of more complex molecules. Researchers utilize these compounds in a variety of reactions, including nucleophilic substitutions, cross-coupling reactions, and the formation of heterocyclic systems. The study of halogenated acetophenones provides deep insights into reaction mechanisms and the interplay of electronic effects within a molecule.

Significance of Bromine Substitutions on Aromatic Ketones

The substitution of bromine onto an aromatic ketone, as seen in 1-(2,4-Dibromophenyl)ethanone, has several important implications. Bromine is a moderately deactivating, ortho-, para-directing group in electrophilic aromatic substitution reactions. However, its presence can also facilitate various synthetic transformations. The carbon-bromine bond can be readily converted into other functional groups through reactions such as Grignard reagent formation or palladium-catalyzed cross-coupling reactions. Furthermore, the bromine atoms influence the acidity of the α-protons of the ethanone (B97240) moiety, affecting its reactivity in condensation reactions. The presence of multiple bromine atoms, as in the title compound, offers multiple sites for further functionalization, enhancing its synthetic utility.

Overview of Research Trajectories for Aryl Ethanone Derivatives

Research involving aryl ethanone derivatives is diverse and continually expanding. A significant area of focus is their use as precursors for the synthesis of biologically active heterocyclic compounds. For instance, aryl ethanones are key starting materials in the synthesis of chalcones, which are intermediates for flavonoids and other pharmacologically important molecules. sci-hub.seacs.org They are also crucial in the synthesis of pyrazole (B372694) derivatives, a class of compounds known for a wide range of biological activities including anti-inflammatory and antimicrobial properties. nih.govjapsonline.comrevistabionatura.orgnih.gov The Pfitzinger reaction, which uses ketones like substituted acetophenones to produce quinoline (B57606) carboxylic acids, further illustrates the importance of these compounds in constructing complex heterocyclic scaffolds. nih.gov The ongoing exploration of new synthetic methodologies continues to broaden the applications of aryl ethanone derivatives in medicinal chemistry and materials science.

Chemical and Physical Properties

The physical and chemical properties of this compound and related halogenated acetophenones are crucial for their application in synthesis. Below is a comparative table of some of these properties.

PropertyThis compound1-(4-Bromophenyl)ethanone1-(2,4-Dichlorophenyl)ethanone
CAS Number 33243-33-399-90-12234-16-4
Molecular Formula C₈H₆Br₂OC₈H₇BrOC₈H₆Cl₂O
Molecular Weight 277.94 g/mol 199.04 g/mol 189.04 g/mol
Melting Point 61-62 °C50-51 °C33-35 °C
Boiling Point 316 °C265.3 °C247-248 °C

Synthetic Approaches

The primary method for the synthesis of this compound is the Friedel-Crafts acylation. This reaction involves the treatment of 1,3-dibromobenzene (B47543) with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The electrophilic acylium ion (CH₃CO⁺) is generated and subsequently attacks the electron-rich aromatic ring to yield the desired ketone.

Reactivity and Applications in Synthesis

This compound is a valuable intermediate for the synthesis of a variety of organic compounds, particularly heterocyclic structures.

Synthesis of Chalcones

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important synthetic intermediates for flavonoids and other biologically active molecules. They are typically synthesized through the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of a substituted acetophenone (B1666503) with an aromatic aldehyde. rjlbpcs.com this compound can serve as the ketone component in this reaction, reacting with various benzaldehyde (B42025) derivatives to produce a range of brominated chalcones. sci-hub.seacs.orgnih.gov These chalcones can then be used to synthesize a variety of heterocyclic compounds.

Synthesis of Pyrazoles

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are known for their wide range of pharmacological activities. A common route to pyrazole synthesis involves the reaction of a 1,3-dicarbonyl compound or an α,β-unsaturated ketone with hydrazine (B178648) derivatives. nih.gov Chalcones derived from this compound can be reacted with hydrazine hydrate (B1144303) to yield pyrazoline intermediates, which can then be oxidized to form the corresponding pyrazole. nih.govnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,4-dibromophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2O/c1-5(11)7-3-2-6(9)4-8(7)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFNFQYGPUFVXPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50367877
Record name 2',4'-DIBROMOACETOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50367877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33243-33-3
Record name 2',4'-DIBROMOACETOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50367877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Theoretical and Computational Investigations of 1 2,4 Dibromophenyl Ethanone

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular stability, and sites of chemical reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. A spectroscopic investigation of 2,4'-Dibromoacetophenone (B128361) (2,4'-DBrA) utilized the B3LYP method with a 6-311++G(d,p) basis set to perform geometry optimization and conformational analysis. dergipark.org.tr

A conformational analysis was conducted to identify the most stable structure of the molecule. This was achieved by systematically changing the torsion angle between the phenyl ring and the acetyl group (defined by atoms C3–C4–C13–C14) and calculating the energy at each step. dergipark.org.tr The analysis revealed that the molecule is most stable when this dihedral angle is near 0°, 180°, and 360°, indicating a preference for a planar or near-planar arrangement between the phenyl ring and the carbonyl group. dergipark.org.tr The optimized geometric parameters (bond lengths and angles) for the most stable conformer were calculated and are presented in the tables below. dergipark.org.tr These theoretical values are generally in good agreement with experimental data for similar molecules. dergipark.org.tr

Table 1: Selected Optimized Bond Lengths for 1-(2,4-Dibromophenyl)ethanone

BondLength (Å)
C1-Br111.918
C4-C131.503
C13-O121.218
C13-C141.534
C14-Br171.968
C1-C21.393
C3-C41.397

Data sourced from DFT B3LYP/6-311++G(d,p) calculations. dergipark.org.tr

Table 2: Selected Optimized Bond Angles for this compound
AngleValue (°)
C3-C4-C13120.3
C5-C4-C13119.8
O12-C13-C4120.3
O12-C13-C14120.9
C4-C13-C14118.8
C13-C14-Br17112.5

Data sourced from DFT B3LYP/6-311++G(d,p) calculations. dergipark.org.tr

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilic or basic character. youtube.com Conversely, the LUMO is the innermost empty orbital that can accept electrons, thus determining the molecule's electrophilic or acidic nature. youtube.com

For this compound, the HOMO and LUMO energies were calculated using Time-Dependent Density Functional Theory (TD-DFT). dergipark.org.trresearchgate.net The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is an important indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. taylorandfrancis.com

Table 3: Calculated Frontier Molecular Orbital Properties

ParameterEnergy (eV)
EHOMO-9.00
ELUMO-3.91
Energy Gap (ΔE)5.09

Data sourced from TD-DFT calculations. dergipark.org.trresearchgate.net

The distribution of these orbitals indicates the likely sites for chemical attack. The regions of the molecule where the HOMO density is highest are the most probable sites for electrophilic attack, while the regions with the highest LUMO density are the most susceptible to nucleophilic attack.

Based on the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. researchgate.net These descriptors provide a quantitative measure of the molecule's stability and reactivity.

Using the energies from the FMO analysis, the following descriptors are derived:

Ionization Potential (I): Approximated as I ≈ -EHOMO

Electron Affinity (A): Approximated as A ≈ -ELUMO

Chemical Potential (μ): A measure of the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Represents the resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Hard molecules have a large energy gap, while soft molecules have a small one.

Electrophilicity Index (ω): Measures the energy lowering of a system when it accepts electrons. It is calculated as ω = μ² / (2η).

Table 4: Predicted Global Chemical Reactivity Descriptors

DescriptorDefinitionCalculated Value (eV)
Ionization Potential (I)-EHOMO9.00
Electron Affinity (A)-ELUMO3.91
Chemical Potential (μ)(EHOMO + ELUMO) / 2-6.455
Chemical Hardness (η)(ELUMO - EHOMO) / 22.545
Electrophilicity Index (ω)μ² / (2η)8.20

Values calculated using HOMO/LUMO energies from TD-DFT studies. dergipark.org.trresearchgate.net

Spectroscopic Characterization through Computational Modeling

Computational methods are invaluable for interpreting and predicting spectroscopic data. By simulating spectra, researchers can assign experimental signals to specific molecular motions or electronic transitions, confirming the structure of a synthesized compound.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. DFT calculations can accurately predict the frequencies and intensities of these vibrations. dergipark.org.tr For this compound, theoretical vibrational spectra were calculated using the B3LYP/6-311++G(d,p) level of theory. dergipark.org.trresearchgate.net

The calculated frequencies are typically scaled by a factor to correct for anharmonicity and other systematic errors in the computational method. dergipark.org.tr The assignments of the vibrational modes, which describe the specific atomic motions (e.g., stretching, bending), are made using Potential Energy Distribution (PED) analysis. researchgate.net A comparison between the scaled theoretical wavenumbers and the experimental data shows good agreement, allowing for a reliable assignment of the experimental spectrum. dergipark.org.tr

Table 5: Comparison of Selected Experimental and Calculated Vibrational Frequencies (cm-1)

Experimental IR (cm-1)Calculated IR (cm-1)Calculated Raman (cm-1)Vibrational Assignment
168316841684C=O stretching
158115821582C-C stretching (phenyl)
146514661466C-C stretching (phenyl)
127112721272C-H in-plane bending
111811191119C-H in-plane bending
823824824C-H out-of-plane bending
675676676C-Br stretching

Theoretical frequencies were calculated at the B3LYP/6-311++G(d,p) level and scaled. dergipark.org.trresearchgate.net

NMR spectroscopy is a primary technique for structure elucidation in organic chemistry. Theoretical calculations of NMR chemical shifts have become a standard tool to aid in the assignment of experimental spectra. mdpi.comnih.gov The Gauge-Invariant Atomic Orbital (GIAO) method is commonly used within DFT to predict the magnetic shielding tensors of nuclei, from which chemical shifts are derived. dergipark.org.trresearchgate.net

For this compound, 1H and 13C NMR chemical shifts were calculated using the GIAO method. dergipark.org.trresearchgate.net The computed values, referenced against a standard (like Tetramethylsilane, TMS), can be directly compared with experimental data. Such comparisons are crucial for confirming the structural assignments of complex molecules. The calculated chemical shifts for the title compound show strong correlation with the experimental values obtained from the Spectral Database for Organic Compounds (SDBS). dergipark.org.tr

Table 6: Comparison of Experimental and Calculated 1H NMR Chemical Shifts (ppm)

ProtonExperimental (CDCl3)Calculated
H57.847.82
H27.707.68
H87.397.37
H15, H164.364.34

Calculated values obtained using the GIAO method. dergipark.org.trresearchgate.net

Table 7: Comparison of Experimental and Calculated 13C NMR Chemical Shifts (ppm)
Carbon AtomExperimental (CDCl3)Calculated
C13 (C=O)190.4190.2
C4135.5135.3
C6132.4132.2
C1130.6130.4
C5130.1129.9
C2128.5128.3
C3122.2122.0
C14 (-CH2Br)30.730.5

Calculated values obtained using the GIAO method. dergipark.org.trresearchgate.net

UV-Vis Spectroscopy Simulations for Electronic Transitions

The electronic absorption properties of this compound, also known as 2,4'-dibromoacetophenone (2,4'-DBrA), have been elucidated through computational methods. Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for simulating UV-Vis spectra, providing insights into electronic transitions between molecular orbitals. dergipark.org.trresearchgate.net

Calculations performed using the TD-DFT method with the B3LYP functional and a 6-311++G(d,p) basis set have determined the primary electronic transitions for the molecule in different environments: the gas phase, ethanol (B145695), and water. researchgate.net These simulations identify the maximum absorption wavelengths (λmax), the energy of the electronic transition, and the oscillator strength (f), which is a measure of the transition's probability.

The major electronic transitions are primarily associated with the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). Analysis of these orbitals indicates that the transitions are predominantly of the π → π* type, characteristic of aromatic ketones. The presence of bromine atoms and the carbonyl group on the phenyl ring influences the energy levels of these orbitals and, consequently, the absorption wavelengths. dergipark.org.tr

The simulated UV-Vis spectral data are summarized in the table below, detailing the calculated absorption wavelengths, excitation energies, and oscillator strengths in the gas phase and in ethanol and water solvents.

SolventCalculated λmax (nm)Excitation Energy (eV)Oscillator Strength (f)Major Orbital Contribution
Gas Phase255.884.840.2285HOMO -> LUMO
Ethanol261.034.750.3101HOMO -> LUMO
Water261.574.740.3168HOMO -> LUMO

Molecular Dynamics Simulations and Intermolecular Interactions

While detailed molecular dynamics (MD) simulations specifically for this compound are not extensively reported in the literature, this computational technique is crucial for understanding the dynamic behavior of molecules in condensed phases. MD simulations could provide atomistic-level insights into how the molecule behaves over time in a solvent or within a crystal lattice, revealing information about conformational flexibility, solvent structuring, and the stability of intermolecular interactions.

Analysis of Crystal Packing and Supramolecular Interactions

As of recent literature surveys, a definitive experimental crystal structure for this compound has not been reported. researchgate.net Therefore, a detailed analysis of its specific crystal packing and supramolecular architecture is not possible. However, based on the molecular structure and known packing motifs of similar brominated aromatic compounds, several key interactions can be anticipated to govern its solid-state assembly.

Hydrogen Bonding and Halogen Bonding Interactions in Solid State and Solution

The structure of this compound allows for specific non-covalent interactions that are critical in both the solid state and solution.

Hydrogen Bonding: The molecule does not possess classical hydrogen bond donors (like O-H or N-H). However, it can act as a hydrogen bond acceptor via the carbonyl oxygen atom. Weak C-H···O hydrogen bonds, where aromatic or methyl C-H groups interact with the carbonyl oxygen of a neighboring molecule, are expected to be present, contributing to the stability of the supramolecular structure.

Solvent Effects on Molecular Conformation and Reactivity

The surrounding solvent medium can significantly influence the properties of this compound, particularly its electronic structure and, by extension, its reactivity. Computational studies using the polarizable continuum model (PCM) show a noticeable effect of solvent polarity on the electronic absorption spectrum, a phenomenon known as solvatochromism. qu.edu.qa

As detailed in the TD-DFT simulation data (see Table in section 3.2.3), the calculated λmax for the primary HOMO-LUMO transition exhibits a bathochromic shift (a shift to a longer wavelength) as the solvent polarity increases from the gas phase to ethanol and then to water. researchgate.net

Solvent EnvironmentCalculated λmax (nm)
Gas Phase255.88
Ethanol261.03
Water261.57

This shift indicates that the excited state is more stabilized by polar solvents than the ground state. The increased polarity of the solvent lowers the energy gap between the HOMO and LUMO, resulting in absorption at a lower energy (longer wavelength). researchgate.net This solvent-induced modulation of the electronic energy levels can also affect the molecule's photochemical reactivity and its interaction with other species in solution.

Chemical Reactivity and Transformation Pathways of 1 2,4 Dibromophenyl Ethanone

Electrophilic Aromatic Substitution Reactions

The aromatic ring of 1-(2,4-dibromophenyl)ethanone is susceptible to electrophilic aromatic substitution (EAS), a cornerstone of arene chemistry. However, the rate and regioselectivity of these reactions are significantly influenced by the electronic properties of the existing substituents: the two bromine atoms and the acetyl group.

Regioselectivity and Reaction Mechanisms in Further Substitutions

The directing effects of the substituents on the phenyl ring govern the position of incoming electrophiles. The acetyl group (-COCH₃) is a meta-directing deactivator due to its electron-withdrawing resonance and inductive effects. Conversely, the bromine atoms are ortho-, para-directing deactivators. While they withdraw electron density through induction (deactivating the ring), their lone pairs can be donated into the ring via resonance, directing incoming electrophiles to the ortho and para positions relative to themselves.

In this compound, the positions on the aromatic ring are C1 (bearing the acetyl group), C2 (bromine), C3 (hydrogen), C4 (bromine), C5 (hydrogen), and C6 (hydrogen). The directing effects of the substituents are as follows:

Acetyl group (at C1): Directs incoming electrophiles to C3 and C5.

Bromine (at C2): Directs to C3 (meta), C4 (para, already substituted), and C6 (ortho).

Bromine (at C4): Directs to C3 and C5 (ortho) and C2 (para, already substituted).

Influence of Bromine Substituents on Aromatic Ring Activation/Deactivation

The two bromine atoms on the phenyl ring of this compound play a dual role in influencing the ring's reactivity towards electrophiles. Primarily, bromine is an electronegative atom and exerts a strong electron-withdrawing inductive effect (-I effect). This effect reduces the electron density of the aromatic π-system, making the ring less nucleophilic and therefore less reactive towards electrophilic attack. Consequently, the bromine atoms are considered deactivating groups.

However, bromine also possesses lone pairs of electrons in its p-orbitals, which can be delocalized into the aromatic ring through resonance (+M effect). This resonance effect increases the electron density at the ortho and para positions relative to the bromine atom. While the deactivating inductive effect of halogens is generally stronger than their activating resonance effect, the resonance effect is crucial in determining the regioselectivity of the reaction. This is why bromine, despite being a deactivating group, directs incoming electrophiles to the ortho and para positions. In the context of this compound, the cumulative deactivating inductive effects of the two bromine atoms and the acetyl group render the aromatic ring significantly less reactive than benzene (B151609).

Reactions Involving the Ketone Functionality

The carbonyl group of the ethanone (B97240) moiety is a primary site of reactivity in this compound, undergoing a variety of nucleophilic addition and related reactions.

Reduction Reactions to Form Alcohols and Amines

The ketone functionality can be readily reduced to a secondary alcohol, 1-(2,4-dibromophenyl)ethanol. This transformation is commonly achieved using hydride-based reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reagent often used for this purpose, typically in an alcoholic solvent such as methanol (B129727) or ethanol (B145695). The reaction proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate during workup. masterorganicchemistry.com

ReactantReagentProduct
This compound1. NaBH₄, Methanol2. H₂O1-(2,4-Dibromophenyl)ethanol

Furthermore, the ketone can be converted to an amine, 1-(2,4-dibromophenyl)ethanamine, through a process known as reductive amination. This reaction typically involves the initial formation of an imine or enamine by reacting the ketone with an amine (or ammonia), followed by in-situ reduction. masterorganicchemistry.com A common reagent for this one-pot process is sodium cyanoborohydride (NaBH₃CN), which is particularly effective because it selectively reduces the protonated imine intermediate much faster than the starting ketone. organic-chemistry.orgchemicalbook.com

ReactantReagentProduct
This compound1. NH₃, [H⁺]2. NaBH₃CN1-(2,4-Dibromophenyl)ethanamine

Oxime Formation and Subsequent Transformations

This compound reacts with hydroxylamine (NH₂OH), typically in the presence of a weak base, to form this compound oxime. This reaction is a classic condensation reaction of ketones. scispace.com

The oxime can then undergo the Beckmann rearrangement, an acid-catalyzed transformation of an oxime into an N-substituted amide. adichemistry.comwikipedia.orgmasterorganicchemistry.com The reaction is initiated by protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). This is followed by a concerted migration of the group anti-periplanar to the leaving group to the electron-deficient nitrogen atom. adichemistry.comtestbook.com The resulting nitrilium ion is then attacked by water, and after tautomerization, the corresponding amide is formed. masterorganicchemistry.com

For the oxime of this compound, there are two possible products from the Beckmann rearrangement, depending on which group migrates: the 2,4-dibromophenyl group or the methyl group. The regioselectivity of the Beckmann rearrangement is determined by the stereochemistry of the oxime (the group anti to the hydroxyl group migrates) and the inherent migratory aptitude of the groups. wikipedia.org Generally, aryl groups have a higher migratory aptitude than alkyl groups due to their ability to stabilize the positive charge in the transition state through the formation of a phenonium ion intermediate. adichemistry.comchemlkouniv.com Therefore, it is predicted that the 2,4-dibromophenyl group would preferentially migrate, leading to the formation of N-(2,4-dibromophenyl)acetamide.

ReactantReagentPredicted Major Product
This compound oximeAcid catalyst (e.g., H₂SO₄, PCl₅)N-(2,4-Dibromophenyl)acetamide

Alkylation and Acylation at the Alpha-Carbon of the Ethanone Moiety

The carbon atom adjacent to the carbonyl group (the α-carbon) in this compound is acidic due to the electron-withdrawing nature of the carbonyl group and the ability of the resulting conjugate base (an enolate) to be stabilized by resonance. This acidity allows for deprotonation by a strong, non-nucleophilic base to form a nucleophilic enolate ion. libretexts.org

A commonly used base for this purpose is lithium diisopropylamide (LDA), which is sterically hindered and effectively deprotonates the α-carbon without competing nucleophilic addition to the carbonyl group. libretexts.orgyoutube.com The resulting enolate can then act as a nucleophile in an Sₙ2 reaction with an alkyl halide to introduce an alkyl group at the α-position. lumenlearning.com This reaction is most efficient with primary alkyl halides, as secondary and tertiary halides are more prone to undergo elimination reactions. lumenlearning.com

ReactantReagentProduct
This compound1. LDA, THF, -78 °C2. R-X (primary alkyl halide)1-(2,4-Dibromophenyl)-2-alkyl-1-ethanone

Similarly, the enolate can react with an acylating agent, such as an acid chloride or anhydride (B1165640), to introduce an acyl group at the α-position. This reaction leads to the formation of a β-dicarbonyl compound.

ReactantReagentProduct
This compound1. LDA, THF, -78 °C2. RCOCl1-(2,4-Dibromophenyl)-1,3-butanedione derivative

The synthetic utility of this compound is largely defined by the reactivity of its two carbon-bromine (C-Br) bonds. These bonds, attached to sp²-hybridized carbons of the benzene ring, offer distinct opportunities for chemical modification. The presence of the ortho- and para-directing acetyl group significantly influences the electronic environment of the aromatic ring and the relative reactivity of the two bromine atoms, enabling selective transformations through various reaction pathways.

Nucleophilic Aromatic Substitution with Activated Rings

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides, proceeding through an addition-elimination mechanism. chemistrysteps.com This reaction is contingent upon the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group (the halogen). chemistrysteps.comwikipedia.orgmasterorganicchemistry.com These EWGs are crucial for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, which forms during the rate-determining step of the reaction. wikipedia.org

In the case of this compound, the acetyl group (-COCH₃) functions as a moderately activating EWG. Its position on the aromatic ring is critical for determining the reactivity of the two bromine atoms towards nucleophiles:

C2-Bromine: The bromine atom at the C2 position is ortho to the acetyl group. This positioning allows for the effective resonance stabilization of the negative charge in the Meisenheimer complex that would form upon nucleophilic attack at C2. The charge can be delocalized onto the electronegative oxygen atom of the acetyl group, significantly lowering the activation energy for the reaction. Therefore, the C2-Br bond is considered activated towards SNAr.

C4-Bromine: The bromine atom at the C4 position is meta to the acetyl group. Due to this meta-relationship, resonance delocalization of the negative charge onto the acetyl group is not possible. libretexts.org Consequently, the C4-Br bond lacks the necessary activation and is expected to be unreactive under typical SNAr conditions.

The mechanism involves the initial attack of a nucleophile on the electron-deficient carbon atom at the C2 position, leading to the formation of the resonance-stabilized Meisenheimer complex. chemistrysteps.com Aromaticity is then restored by the elimination of the bromide ion, resulting in the substituted product. The general reactivity trend for halogens in SNAr reactions is F > Cl > Br > I, which is opposite to that of SN2 reactions, as the rate-limiting step is the nucleophilic attack, which is facilitated by the polarization of the carbon-halogen bond by the more electronegative halogen. masterorganicchemistry.comyoutube.com

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon bonds, and the C-Br bonds in this compound serve as excellent handles for such transformations. wikipedia.orgberkeley.eduorganic-chemistry.org The general mechanism for these reactions involves a catalytic cycle of oxidative addition, transmetalation (for Suzuki) or migratory insertion (for Heck and Sonogashira), and reductive elimination. libretexts.org

A key consideration for this compound is site-selectivity. While both bromine atoms are potential reaction sites, palladium-catalyzed reactions are highly sensitive to steric hindrance. The bromine atom at the C2 position is flanked by the bulky acetyl group, which sterically impedes the approach of the large palladium catalyst for the initial oxidative addition step. In contrast, the bromine at the C4 position is significantly less sterically hindered. Consequently, cross-coupling reactions are expected to occur selectively at the C4 position.

Suzuki Coupling: The Suzuki reaction couples an aryl halide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. berkeley.eduorganic-chemistry.org This method is widely used for the synthesis of biaryl compounds. For this compound, a selective Suzuki coupling at the C4 position would yield 1-(2-bromo-4-arylphenyl)ethanone derivatives.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)ProductYield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₃PO₄1,4-Dioxane/H₂O80-1001-(2-Bromo-4-phenylphenyl)ethanoneGood
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Na₂CO₃Toluene/EtOH/H₂O901-(2-Bromo-4-(4-methoxyphenyl)phenyl)ethanoneGood-Excellent
3Thiophene-2-boronic acidPd(OAc)₂ (2) / SPhos (4)K₂CO₃DMF1101-(2-Bromo-4-(thiophen-2-yl)phenyl)ethanoneGood

Table 1: Illustrative Conditions for the Selective Suzuki Coupling of this compound at the C4 Position.

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base. wikipedia.orgorganic-chemistry.org This reaction would selectively functionalize the C4 position of this compound, leading to the formation of stilbene-like structures. The reaction typically favors the formation of the E (trans) isomer. pearson.com

EntryAlkene PartnerCatalyst (mol%)BaseSolventTemp. (°C)ProductYield (%)
1StyrenePd(OAc)₂ (2)Et₃NDMF100(E)-1-(2-Bromo-4-styrylphenyl)ethanoneGood
2n-Butyl acrylatePd(PPh₃)₄ (3)K₂CO₃Acetonitrile (B52724)80(E)-Butyl 3-(3-acetyl-4-bromophenyl)acrylateGood-Excellent
31-OctenePdCl₂(PPh₃)₂ (3)NaOAcDMA120(E)-1-(2-Bromo-4-(oct-1-en-1-yl)phenyl)ethanoneModerate-Good

Table 2: Representative Conditions for the Selective Heck Reaction of this compound at the C4 Position.

Sonogashira Coupling: The Sonogashira coupling reaction forms a C-C bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst with an amine base. nih.gov This reaction is a highly efficient method for synthesizing arylalkynes. Applied to this compound, it would selectively produce 1-(2-bromo-4-(alkynyl)phenyl)ethanone derivatives.

EntryTerminal AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)ProductYield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF601-(2-Bromo-4-(phenylethynyl)phenyl)ethanoneExcellent
21-HeptynePd(PPh₃)₄ (3)CuI (5)DiisopropylamineDMF801-(2-Bromo-4-(hept-1-yn-1-yl)phenyl)ethanoneGood
3TrimethylsilylacetylenePd(dppf)Cl₂ (2)CuI (4)Et₃NToluene701-(2-Bromo-4-((trimethylsilyl)ethynyl)phenyl)ethanoneGood-Excellent

Table 3: Typical Conditions for the Selective Sonogashira Coupling of this compound at the C4 Position.

Formation of Organometallic Intermediates

The conversion of the C-Br bonds into organometallic intermediates, such as Grignard or organolithium reagents, is a fundamental transformation in organic synthesis. However, the presence of the electrophilic acetyl group in this compound presents a significant challenge. Both Grignard and organolithium reagents are potent nucleophiles and would readily attack the ketone carbonyl group, leading to undesired side reactions. mnstate.edubyjus.com

Therefore, the direct formation of these organometallic species from this compound is generally not feasible. Several strategies can be envisioned to overcome this incompatibility:

Ketone Protection: A standard approach involves the protection of the ketone functionality, typically as a non-electrophilic derivative like a ketal (e.g., by reacting with ethylene glycol). With the ketone protected, the C-Br bonds can be safely converted into Grignard or organolithium reagents, which can then be used in subsequent reactions with electrophiles. The protecting group is removed in a final step to regenerate the acetyl group.

Halogen-Metal Exchange: This method involves the reaction of an aryl halide with an organolithium reagent (commonly n-butyllithium or t-butyllithium) to form a new aryllithium species. wikipedia.org This exchange is typically very fast and can be performed at low temperatures (e.g., -78 °C) to minimize side reactions. harvard.edu For this compound, selectivity between the two bromine atoms would be an issue. It is possible that the acetyl group could act as a directing group through chelation with the lithium reagent, favoring exchange at the ortho (C2) position. However, the high reactivity of the resulting aryllithium intermediate in close proximity to the ketone would remain a significant challenge.

Modern Exchange Reagents: The development of advanced organometallic reagents, such as isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl, "Turbo-Grignard"), allows for halogen-magnesium exchange to occur under much milder conditions than traditional Grignard formation. ethz.ch These reagents can sometimes exhibit high functional group tolerance, potentially allowing for selective metal-halogen exchange even in the presence of sensitive groups, although compatibility with an unprotected ketone would still need to be carefully evaluated.

Advanced Applications of 1 2,4 Dibromophenyl Ethanone in Synthetic Organic Chemistry

Building Block in Heterocyclic Compound Synthesis

The presence of both a carbonyl group and reactive halogen atoms makes 1-(2,4-Dibromophenyl)ethanone an ideal precursor for the synthesis of various heterocyclic systems. The carbonyl group can readily undergo condensation and cyclization reactions, while the bromine atoms can participate in a range of coupling reactions or act as leaving groups in nucleophilic substitution reactions.

Precursor for Nitrogen-Containing Heterocycles (e.g., Triazoles, Imidazoles, Quinolines)

This compound serves as a key starting material for the synthesis of a variety of nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and functional materials.

While direct synthesis of triazoles from this compound is not extensively documented in readily available literature, its structural analogs are widely used. For instance, α-haloketones, a class of compounds to which the brominated form of this compound belongs, are known to react with hydrazides or other nitrogen-rich precursors to form triazole rings. The general synthetic strategies often involve the formation of a hydrazone intermediate followed by cyclization.

The synthesis of imidazoles using precursors similar to this compound is well-established. A one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles has been achieved by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium (B1175870) acetate. ijarsct.co.infishersci.ca This methodology suggests that 2-bromo-1-(2,4-dibromophenyl)ethanone (B1610774) could be a viable substrate for the synthesis of highly substituted imidazole (B134444) derivatives. Furthermore, the synthesis of the potent antifungal agent ketoconazole (B1673606) starts from 2,4-dichloroacetophenone, a closely related analog, highlighting the utility of such halogenated acetophenones in the preparation of complex imidazole-based structures. atconline.biz

In the realm of quinoline (B57606) synthesis, the Pfitzinger reaction provides a classic method where isatin (B1672199) reacts with a carbonyl compound to form a quinoline-4-carboxylic acid. nih.gov Bromo-substituted acetophenones, such as 4-bromoacetophenone, have been successfully employed in this reaction to produce quinoline derivatives. nih.gov This suggests a potential pathway for the utilization of this compound to synthesize quinolines bearing the 2,4-dibromophenyl moiety.

HeterocycleGeneral Synthetic ApproachPrecursor Type
Triazoles Reaction with hydrazides followed by cyclizationα-Haloketones
Imidazoles Four-component reaction with aldehyde, amine, and ammonium acetate2-Bromoacetophenones
Quinolines Pfitzinger reaction with isatinSubstituted Acetophenones

Role in the Synthesis of Fused Ring Systems

The dual reactivity of this compound makes it a promising candidate for the construction of fused heterocyclic ring systems. The ketone functionality can be used to form an initial heterocyclic ring, and the bromine atoms on the phenyl ring can then be utilized for subsequent annulation reactions to build the fused system. For example, a quinoline ring synthesized from this compound could potentially undergo intramolecular or intermolecular cyclization via reactions involving the bromine atoms, such as Heck or Suzuki coupling, to form polycyclic systems. While specific examples utilizing this compound are not prevalent in the searched literature, the fundamental principles of heterocyclic chemistry support this potential application.

Intermediate in Complex Molecular Architectures

Beyond simple heterocycles, this compound is instrumental in the assembly of more intricate molecular frameworks, including polycyclic aromatic hydrocarbons and important synthetic intermediates like chalcones.

Construction of Polycyclic Aromatic Hydrocarbons (PAHs) and Derivatives

The synthesis of polycyclic aromatic hydrocarbons (PAHs) often involves the coupling of smaller aromatic units. The bromine atoms on this compound provide handles for such coupling reactions. While direct applications of this specific ketone in PAH synthesis are not widely reported, the bromo-functionality is a common feature in precursors for these reactions. For instance, brominated PAHs are used in cross-coupling reactions to form larger, more complex donor-acceptor materials. researchgate.net The general strategy would involve converting the ethanone (B97240) moiety into a part of a larger aromatic system, followed by using the bromo-substituents for further aryl-aryl bond formation through reactions like the Suzuki or Negishi coupling.

Synthesis of Chalcones and Other α,β-Unsaturated Ketones

One of the most well-documented applications of this compound is in the synthesis of chalcones. Chalcones are α,β-unsaturated ketones that serve as precursors for a wide variety of flavonoids and other biologically active molecules. The most common method for chalcone (B49325) synthesis is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an acetophenone (B1666503) with an aromatic aldehyde.

This compound can readily participate in Claisen-Schmidt condensations with various substituted benzaldehydes to yield a range of chalcone derivatives. These reactions are typically carried out in the presence of a base such as sodium hydroxide (B78521) or potassium hydroxide in an alcoholic solvent. ijarsct.co.in

The general reaction scheme is as follows:

This compound + Substituted Benzaldehyde (B42025) → (Base Catalyst) → 1-(2,4-Dibromophenyl)-3-(substituted-phenyl)prop-2-en-1-one

This reaction is highly versatile, allowing for the introduction of a wide array of substituents on the second aromatic ring, leading to a library of chalcones with diverse electronic and steric properties.

Reactant 1Reactant 2Product TypeReaction Condition
This compoundAromatic AldehydeChalcone (α,β-Unsaturated Ketone)Base-catalyzed (e.g., NaOH, KOH)

Catalyst Ligand Precursor Development

The structural framework of this compound also lends itself to the development of precursors for catalyst ligands. The ketone functionality can be transformed into various coordinating groups, such as amines, phosphines, or N-heterocyclic carbenes (NHCs). The bromine atoms offer sites for further functionalization or for anchoring the ligand to a solid support. For example, the ethanone could be converted to an amine via reductive amination, and this amine could then be further elaborated into a bidentate or tridentate ligand. The bromine atoms could be used in cross-coupling reactions to introduce other coordinating moieties or to create more complex ligand architectures. While specific examples of catalyst ligands derived directly from this compound are not prominent in the reviewed literature, the synthetic possibilities are significant and represent an area ripe for exploration.

Medicinal Chemistry and Biological Relevance of 1 2,4 Dibromophenyl Ethanone Derivatives

Design and Synthesis of Biologically Active Analogues

The design of biologically active analogues of 1-(2,4-dibromophenyl)ethanone is a key area of research aimed at discovering new drugs with improved efficacy and selectivity. This process involves a deep understanding of the molecule's chemical properties and its interactions with biological targets.

Exploration of Structure-Activity Relationships (SAR) for Halogenated Acetophenones

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For halogenated acetophenones like this compound, SAR studies explore the impact of the type, number, and position of halogen substituents on the aromatic ring, as well as modifications to the acetophenone (B1666503) side chain. monash.edudrugdesign.org

The benzene (B151609) ring and carbonyl group of the acetophenone core enable interactions with biological targets through mechanisms such as hydrogen bonding, π-π stacking, and hydrophobic effects. studyraid.com The presence of electron-withdrawing groups, such as the bromine atoms in this compound, at specific positions can enhance the electrophilicity of the carbonyl carbon, potentially improving binding affinity to target enzymes. studyraid.com For instance, in the search for novel inhibitors of mutant isocitrate dehydrogenase 1 (mIDH1), a key enzyme in some cancers, dibromoacetophenones have been identified as a promising class of compounds. nih.gov Iterative SAR efforts have led to the optimization of lead compounds, demonstrating that the strategic placement of halogen atoms is crucial for potent and selective inhibition. nih.gov

Derivatization Strategies to Enhance Bioavailability and Target Specificity

Derivatization is a common strategy in medicinal chemistry to improve the pharmacokinetic and pharmacodynamic properties of a lead compound. For derivatives of this compound, these strategies can include:

Modification of the Carbonyl Group: The ketone can be transformed into other functional groups, such as oximes, hydrazones, or thiosemicarbazones, to create new compounds with altered biological activities. nih.gov

Substitution on the Aromatic Ring: While the bromine atoms are key features, further substitutions on the phenyl ring can be explored to fine-tune the electronic and steric properties of the molecule, potentially leading to enhanced target specificity.

Elaboration of the Methyl Group: The methyl group of the ethanone (B97240) moiety can be functionalized to introduce larger and more complex side chains. This can lead to new interactions with the target protein and improve properties like solubility and metabolic stability. ucla.edu

These synthetic modifications are often guided by computational modeling and an understanding of the target's three-dimensional structure, allowing for a more rational approach to drug design. studyraid.com

Pharmacological Applications of Derivatives

Derivatives of this compound have shown promise in a variety of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.

Anticancer Activity against Various Cell Lines (e.g., Breast, Pancreatic, Colon Cancer)

Several studies have highlighted the anticancer potential of compounds derived from halogenated phenyl structures. For instance, indanone-based thiazolyl hydrazone derivatives have demonstrated significant cytotoxic effects against various colorectal cancer cell lines. nih.govfrontiersin.org One such derivative, ITH-6, showed notable activity against p53 mutant colorectal cancer cells like HT-29, COLO 205, and KM 12. frontiersin.orgstjohns.edu The IC50 values for some of these compounds ranged from 0.41 to 6.85 μM. nih.govfrontiersin.org

Similarly, quinone derivatives have been investigated for their anticancer effects against breast and colorectal cancer cell lines. mdpi.com One compound, ABQ-3, exhibited significant growth inhibition against HCT-116 (colorectal) and MCF-7 (breast) cancer cells with GI50 values of 2.00 µM and 2.35 µM, respectively. mdpi.com The IC50 values for ABQ-3 against these cell lines were 5.22 ± 2.41 μM and 7.46 ± 2.76 μM, respectively. mdpi.com Furthermore, novel 1,2,4-triazine (B1199460) derivatives have shown antiproliferative activity in pancreatic cancer cell lines, with some compounds exhibiting IC50 values in the micromolar range. mdpi.com

Derivative ClassCancer TypeCell LineActivity (IC50/GI50)Reference
Indanone-based thiazolyl hydrazonesColorectal CancerHT-29, COLO 205, KM 120.41 - 6.85 μM (IC50) nih.govfrontiersin.org
Quinone derivatives (ABQ-3)Colorectal CancerHCT-1162.00 µM (GI50), 5.22 ± 2.41 μM (IC50) mdpi.com
Quinone derivatives (ABQ-3)Breast CancerMCF-72.35 µM (GI50), 7.46 ± 2.76 μM (IC50) mdpi.com
1,2,4-Triazine derivativesPancreatic CancerPSN-1, BxPC3Micromolar range (IC50) mdpi.com

Antimicrobial and Antifungal Properties of Related Compounds

Derivatives of halogenated phenyl compounds have also been explored for their antimicrobial and antifungal activities. For example, 1,2,4-triazole (B32235) derivatives are known to exhibit a broad spectrum of antimicrobial and antifungal properties. ujmm.org.ua The presence of a halogen, such as bromine, can enhance the antimicrobial potential of these compounds. mdpi.com

The antimicrobial activity of newly synthesized 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivatives was confirmed against various bacteria and fungi. semanticscholar.org These compounds showed inhibitory effects on S. aureus and C. albicans, with Minimum Inhibitory Concentration (MIC) values ranging from 0.78 to 3.75 μg/mL and 1.56 to 20.0 μg/mL, respectively. semanticscholar.org Furthermore, 2,4-dihydro- studyraid.comnih.govnih.govtriazol-3-one derivatives have been examined for their antibacterial and antifungal activity, with some aminomethyl derivatives showing activity against a majority of the microorganisms studied. nih.gov

Derivative ClassMicroorganismActivity (MIC)Reference
1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivativesS. aureus0.78 - 3.75 μg/mL semanticscholar.org
1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivativesC. albicans1.56 - 20.0 μg/mL semanticscholar.org
2,4-dihydro- studyraid.comnih.govnih.govtriazol-3-one derivativesVarious bacteria and fungiActive against a majority of microorganisms nih.gov

Anti-inflammatory and Analgesic Potential

The anti-inflammatory and analgesic potential of derivatives containing a bromophenyl moiety has been investigated in several studies. For instance, (E)-N-(4-bromophenyl)-2-(thiophen-2-ylmethylene)-thiosemicarbazone (BTTSC) demonstrated both antinociceptive and anti-inflammatory effects. nih.gov In a formalin-induced pain test, BTTSC showed activity in both phases of pain. nih.gov In a carrageenan-induced paw edema model, the compound reduced edema by 81.9% and 83.2% at the highest dose in the initial phases of the experiment. nih.gov

Furthermore, a series of 5,5-diphenylimidazolidine-2,4-dione derivatives bearing anilide fragments were evaluated for their anti-inflammatory and analgesic activities. nih.gov Several of these compounds showed significant and potent effects, nearly equivalent to the reference drug celecoxib. nih.gov In vivo studies on new thienopyridine and 1,4-dihydropyridine (B1200194) derivatives have also identified compounds with strong anti-inflammatory and pronounced analgesic activity. actabiomedica.ru

DerivativeModelObserved EffectReference
(E)-N-(4-bromophenyl)-2-(thiophen-2-ylmethylene)-thiosemicarbazone (BTTSC)Carrageenan-induced paw edemaUp to 83.2% edema reduction nih.gov
5,5-diphenylimidazolidine-2,4-dione derivativesIn vivo anti-inflammatory and analgesic modelsPotent activity, comparable to celecoxib nih.gov
Thienopyridine and 1,4-dihydropyridine derivativesIn vivo anti-inflammatory and analgesic modelsStrong anti-inflammatory and analgesic activity actabiomedica.ru

Investigation of Enzyme Inhibition (e.g., Xanthine (B1682287) Oxidase, URAT1)

Derivatives of this compound have been investigated as potential inhibitors of key enzymes involved in purine (B94841) metabolism and uric acid homeostasis, namely xanthine oxidase (XO) and urate transporter 1 (URAT1). The inhibition of these targets is a therapeutic strategy for managing hyperuricemia, a precursor to gout.

One notable derivative, (E)-2-(4-bromophenyl)-1-(2,4-dihydroxyphenyl)ethanone oxime (BDEO), has demonstrated a dual inhibitory effect on both XO and URAT1. nih.gov In vitro studies have shown that BDEO can significantly inhibit xanthine oxidase activity. nih.gov The inhibitory potency is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. For BDEO, the IC50 value against xanthine oxidase has been reported to be 3.33 μM. nih.gov

In addition to its effect on xanthine oxidase, BDEO also impacts the function of URAT1, a crucial protein for the reabsorption of uric acid in the kidneys. nih.gov The inhibitory effect on URAT1 is determined by the inhibition constant (Ki), which indicates the binding affinity of the inhibitor to the transporter. In human embryonic kidney (HEK) 293 cells engineered to express URAT1, BDEO was found to block the uptake of uric acid with a Ki value of 0.145 μM. nih.gov This dual-action profile, targeting both the production and reabsorption of uric acid, presents a promising avenue for the development of novel anti-hyperuricemic agents.

DerivativeTarget Enzyme/TransporterInhibitory PotencyValue
(E)-2-(4-bromophenyl)-1-(2,4-dihydroxyphenyl)ethanone oxime (BDEO)Xanthine Oxidase (XO)IC503.33 μM nih.gov
Urate Transporter 1 (URAT1)Ki0.145 μM nih.gov

Molecular Mechanism of Action Studies

The molecular interactions between this compound derivatives and their enzymatic targets, such as xanthine oxidase and URAT1, are fundamental to their inhibitory activity. While specific molecular docking studies for a broad range of this compound derivatives are not extensively available in the public domain, the binding mechanisms can be inferred from studies on structurally related dual inhibitors.

For xanthine oxidase, inhibitors typically bind within the molybdenum-pterin active site, a channel that accommodates the substrates hypoxanthine (B114508) and xanthine. The binding is often stabilized by a network of hydrogen bonds and hydrophobic interactions with key amino acid residues. For instance, the hydroxyl groups on the phenyl ring of derivatives like BDEO could form hydrogen bonds with polar residues in the active site, while the aromatic rings could engage in π-π stacking interactions with phenylalanine or tyrosine residues, thereby blocking substrate access.

In the case of URAT1, inhibitors are thought to bind to a central cavity within the transporter, accessible from the intracellular side. nih.gov This binding stabilizes an inward-facing conformation of the transporter, which prevents the conformational changes necessary for uric acid reabsorption. nih.gov The bromophenyl moiety of the derivatives could potentially occupy a hydrophobic pocket within this cavity, while other functional groups could form specific interactions with polar or charged residues, leading to a high binding affinity. The reported low Ki value of BDEO for URAT1 suggests a strong binding interaction. nih.gov

The primary cellular pathway modulated by this compound derivatives with dual XO and URAT1 inhibitory activity is the purine metabolism and uric acid disposition pathway. By inhibiting xanthine oxidase, these compounds directly reduce the de novo synthesis of uric acid from purine precursors.

Furthermore, the inhibition of URAT1 by these derivatives has a significant impact on renal handling of uric acid. In vivo studies with the derivative BDEO have shown that it can down-regulate the protein expression levels of URAT1 in the kidneys of hyperuricemic mice. nih.gov This down-regulation reduces the capacity of the renal tubules to reabsorb uric acid from the filtrate, leading to increased urinary excretion of uric acid. The combined effect of reduced production and enhanced excretion of uric acid leads to a significant lowering of serum urate levels.

The biological activity of this compound derivatives as inhibitors of xanthine oxidase and URAT1 is assessed through a combination of in vitro and in vivo methodologies.

In Vitro Assessment:

Xanthine Oxidase Inhibition Assay: The inhibitory activity against xanthine oxidase is typically determined spectrophotometrically. The assay measures the rate of uric acid formation, which is monitored by the increase in absorbance at a specific wavelength (around 295 nm). The IC50 value is then calculated by measuring the enzyme activity at various concentrations of the inhibitor. nih.gov

URAT1 Inhibition Assay: The inhibitory effect on URAT1 is commonly evaluated using cell-based assays. HEK293 cells are genetically engineered to express the human URAT1 transporter. These cells are then incubated with radiolabeled uric acid in the presence of varying concentrations of the inhibitor. The amount of radiolabeled uric acid taken up by the cells is measured, and from this, the Ki value can be determined. nih.gov

In Vivo Assessment:

Hyperuricemia Animal Models: To evaluate the in vivo efficacy, animal models of hyperuricemia are utilized. A common method involves inducing hyperuricemia in mice or rats by administering a uricase inhibitor, such as potassium oxonate. nih.gov Uricase is an enzyme that breaks down uric acid in most mammals but is absent in humans. Inhibiting this enzyme leads to an accumulation of uric acid in the blood, mimicking the human condition.

Measurement of Biochemical Parameters: Following the administration of the this compound derivatives to the hyperuricemic animals, several biochemical parameters are measured. These include serum uric acid levels, urinary uric acid excretion, and hepatic xanthine oxidase activity. nih.gov

Protein Expression Analysis: To investigate the molecular mechanism in vivo, the protein expression levels of URAT1 in the kidney tissue can be quantified using techniques such as Western blotting. nih.gov

A summary of the in vivo effects of (E)-2-(4-bromophenyl)-1-(2,4-dihydroxyphenyl)ethanone oxime (BDEO) in a potassium oxonate-induced hyperuricemic mouse model is presented in the table below.

ParameterEffect of BDEO TreatmentSignificance
Serum Urate LevelDose-dependent decrease nih.govDemonstrates hypouricemic effect
24h Urinary Uric Acid ExcretionDose-dependent decrease in hyperuricemic mice nih.govIndicates modulation of uric acid handling
Hepatic Xanthine Oxidase ActivitySignificant suppression nih.govConfirms in vivo XO inhibition
Renal URAT1 Protein LevelDown-regulation nih.govElucidates mechanism of uricosuric effect

Material Science Applications of 1 2,4 Dibromophenyl Ethanone Derivatives

Enhancement of Polymer and Coating Properties

Derivatives of 1-(2,4-dibromophenyl)ethanone are promising candidates for enhancing the properties of polymers and coatings, primarily due to the presence of bromine. Brominated compounds are well-established as effective flame retardants. When incorporated into a polymer matrix or a coating formulation, they can significantly improve the material's resistance to fire.

The mechanism of flame retardancy for brominated compounds typically involves the release of hydrogen bromide (HBr) at high temperatures. HBr acts as a radical trap in the gas phase of a fire, interrupting the combustion cycle. Additionally, in the solid phase, the bromine compounds can promote char formation, which acts as an insulating barrier, slowing down the degradation of the underlying material and reducing the release of flammable volatiles.

While direct studies on polymers derived specifically from this compound are not extensively documented in publicly available research, the principles of using brominated flame retardants are widely applicable. For instance, brominated polymeric flame retardants are used in various applications to enhance the fire safety of materials. It is conceivable that polymers or additives synthesized from this compound could offer similar or enhanced flame-retardant properties.

The incorporation of these derivatives can be achieved through either copolymerization, where the derivative is part of the polymer backbone, or as an additive that is blended with the host polymer. In coatings, these derivatives can be formulated into the binder system to create a surface layer with enhanced fire resistance.

Table 1: Potential Properties Enhanced in Polymers and Coatings by this compound Derivatives

PropertyEnhancement MechanismPotential Application
Flame Retardancy Release of HBr to quench combustion radicals; promotion of char formation.Fire-resistant plastics for electronics, construction materials, and textiles.
Thermal Stability The aromatic and brominated structure can increase the degradation temperature.High-performance polymers for demanding environments.
Chemical Resistance The halogenated phenyl group can improve resistance to certain chemicals.Protective coatings for industrial applications.

Development of Advanced Functional Materials

The synthesis of advanced functional materials from this compound derivatives extends beyond flame retardancy. The reactivity of the ketone group allows for the synthesis of a wide range of molecules with specific functionalities. A particularly important class of derivatives is chalcones, which are α,β-unsaturated ketones formed through the condensation of an acetophenone (B1666503) with an aldehyde.

Chalcones derived from this compound can serve as monomers for polymerization or as building blocks for more complex functional materials. For instance, chalcone-based polymers have been synthesized via methods like Ring-Opening Metathesis Polymerization (ROMP), leading to materials with interesting photophysical properties.

The dibromophenyl moiety can also be functionalized further through cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce other functional groups. This allows for the precise tuning of the material's electronic and physical properties. For example, by coupling with fluorescent moieties, new fluorescent polymers could be developed for applications in sensors or imaging.

Research into Organic Semiconductors and Optoelectronic Materials

Chalcone (B49325) derivatives are of significant interest in the field of organic electronics due to their conjugated π-system, which can facilitate charge transport. The general structure of chalcones, with two aromatic rings connected by an α,β-unsaturated carbonyl group, provides a good backbone for designing organic semiconductors.

While specific research on organic semiconductors derived from this compound is emerging, the broader class of chalcone-based materials has shown promise. The electronic properties of these materials can be tuned by modifying the substituent groups on the aromatic rings. The electron-withdrawing nature of the bromine atoms in this compound derivatives could influence the energy levels (HOMO and LUMO) of the resulting materials, which is a critical factor in the performance of organic electronic devices.

The potential applications for such materials include:

Organic Field-Effect Transistors (OFETs): As the active semiconductor layer.

Organic Light-Emitting Diodes (OLEDs): As host materials or emitters.

Organic Photovoltaics (OPVs): As donor or acceptor materials.

Research in this area would involve the synthesis of various chalcones from this compound and different aldehydes, followed by the characterization of their photophysical and electrochemical properties. The performance of these materials in prototype electronic devices would then be evaluated.

Table 2: Predicted Optoelectronic Properties of a Hypothetical Chalcone Derived from this compound

PropertyPredicted CharacteristicRationale
HOMO Energy Level LoweredThe electron-withdrawing effect of the two bromine atoms would stabilize the HOMO level.
LUMO Energy Level Potentially loweredThe overall electron-withdrawing nature of the dibromophenyl group could lower the LUMO, affecting the band gap.
Band Gap TunableModifiable by changing the aldehyde used in the chalcone synthesis, allowing for absorption and emission at different wavelengths.
Charge Carrier Mobility Moderate to HighThe planar structure of the chalcone backbone could facilitate π-π stacking and efficient charge transport in the solid state.

Further research is needed to synthesize and characterize these materials to fully understand their potential in material science applications.

Analytical Methodologies for Comprehensive Characterization Beyond Basic Identification

High-Resolution Mass Spectrometry for Metabolite and Derivative Identification

High-resolution mass spectrometry (HRMS) is an indispensable tool for identifying the metabolites and derivatives of 1-(2,4-Dibromophenyl)ethanone, providing highly accurate mass measurements that facilitate the determination of elemental compositions. nih.gov This capability is crucial in metabolism studies, where the parent compound is structurally modified by enzymatic reactions in biological systems.

In a typical study, this compound would be incubated with liver microsomes or administered to a model organism, followed by the analysis of biological samples (e.g., urine, plasma) using a liquid chromatography-HRMS (LC-HRMS) system. The high resolving power of instruments like Orbitrap or time-of-flight (TOF) mass spectrometers allows for the differentiation of metabolites from endogenous matrix components with very similar masses. hilarispublisher.com

The characteristic isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio) serves as a unique signature to flag potential metabolites of this compound. Common metabolic transformations for xenobiotics include oxidation, reduction, hydrolysis, and conjugation. For this compound, expected metabolic pathways could involve the reduction of the ketone to a secondary alcohol, hydroxylation of the aromatic ring, or debromination. nist.goviucr.org

Table 1: Hypothetical Metabolites of this compound and their Expected HRMS Signatures

Metabolite Transformation Exact Mass (Monoisotopic) Key Diagnostic Fragment Ions
1-(2,4-Dibromophenyl)ethanolKetone Reduction277.8952 uLoss of H₂O, characteristic bromine isotopic pattern
1-(2,4-Dibromo-5-hydroxyphenyl)ethanoneAromatic Hydroxylation291.8741 uShift in fragment ions corresponding to the aromatic ring
1-(2-Bromophenyl)ethanoneReductive Debromination198.9888 uLoss of one bromine atom, altered isotopic pattern

This table is illustrative and based on common metabolic pathways for similar compounds.

By comparing the tandem mass spectra (MS/MS) of the parent compound with those of the detected metabolites, structural elucidation can be achieved. Collision-induced dissociation (CID) of the protonated molecule [M+H]⁺ of this compound would likely yield characteristic fragment ions corresponding to the loss of a methyl group (•CH₃) and the brominated benzoyl cation. These fragmentation patterns would be systematically altered in its metabolites, providing strong evidence for their structures. iucr.org

Advanced NMR Techniques for Stereochemical Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for the structural elucidation of organic molecules. researchgate.net For a molecule like this compound, which is achiral, standard 1D NMR (¹H and ¹³C) would be sufficient to confirm its constitution. However, if the ketone is reduced to the corresponding alcohol, 1-(2,4-Dibromophenyl)ethanol, a chiral center is introduced. The stereochemical investigation of such derivatives would necessitate the use of advanced NMR techniques.

The determination of the relative and absolute stereochemistry of chiral molecules is a critical aspect of chemical research, particularly in the context of pharmacologically active compounds. Advanced NMR methods, such as the use of chiral derivatizing agents (e.g., Mosher's acid) or chiral solvating agents, can be employed to resolve the signals of enantiomers. researchgate.net

Furthermore, two-dimensional (2D) NMR techniques are invaluable for unambiguous signal assignments and for studying through-space and through-bond correlations. researchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique is crucial for determining the relative stereochemistry by identifying protons that are close in space. For derivatives of this compound, NOESY can help establish the spatial relationship between protons on the stereogenic center and other parts of the molecule. nih.gov

Rotating-frame Overhauser Effect Spectroscopy (ROESY): Similar to NOESY, ROESY is used for determining spatial proximities, and it is particularly useful for molecules of intermediate size where the NOE enhancement might be close to zero.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with their directly attached carbon atoms, aiding in the assignment of the carbon skeleton.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons over two or three bonds, which is essential for piecing together the molecular structure and confirming the connectivity of functional groups. researchgate.net

Dynamic NMR (DNMR) studies could be employed to investigate conformational changes, such as the rotation around the C(aryl)-C(acyl) bond. The presence of bulky bromine atoms at the ortho and para positions may influence the rotational barrier of the acetyl group. By monitoring changes in the NMR spectrum at different temperatures, thermodynamic parameters for such dynamic processes can be determined. iucr.orgnih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a crystalline compound, offering precise information on bond lengths, bond angles, and intermolecular interactions in the solid state. While no specific crystal structure for this compound is publicly available, data from closely related compounds such as 1-(4-bromophenyl)ethanone derivatives can provide insights into the expected structural features. nih.govresearchgate.netchromatographyonline.com

For this compound, a single-crystal X-ray diffraction study would unequivocally confirm the substitution pattern on the phenyl ring and the conformation of the acetyl group relative to the ring. It is anticipated that the acetyl group would be nearly coplanar with the phenyl ring to maximize conjugation, although some out-of-plane deviation might occur due to steric hindrance from the ortho-bromine atom.

The crystal packing would likely be influenced by intermolecular interactions such as C-H···O hydrogen bonds and halogen bonds (Br···O or Br···Br). hilarispublisher.com The analysis of these interactions is crucial for understanding the solid-state properties of the material.

Table 2: Representative Crystallographic Data for a Related Compound: 1-(4-Bromophenyl)-2-(phenylsulfonyl)ethanone

Parameter Value Reference
Crystal SystemTriclinic nih.gov
Space GroupP-1 nih.gov
a (Å)5.6467 (4) nih.gov
b (Å)10.3597 (6) nih.gov
c (Å)11.1934 (6) nih.gov
α (°)86.430 (5) nih.gov
β (°)89.177 (5) nih.gov
γ (°)83.763 (5) nih.gov
Volume (ų)649.64 (7) nih.gov
Z2 nih.gov

This data is for a related compound and serves as an example of the type of information obtained from X-ray crystallography.

Chromatographic Techniques for Purity and Isomer Separation in Research Contexts

Chromatographic methods are fundamental for assessing the purity of this compound and for separating any potential isomers in research settings. High-performance liquid chromatography (HPLC) is the most widely used technique for this purpose due to its high resolution and sensitivity. iucr.org

A typical purity assessment would involve a reversed-phase HPLC method, likely using a C18 or C8 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a small amount of acid (e.g., formic acid or phosphoric acid) to ensure sharp peak shapes. sielc.com For mass spectrometry detection, volatile buffers like formic acid are preferred. youtube.com

In the context of research where derivatives of this compound might be synthesized, the separation of isomers becomes critical. For instance, if the synthesis results in a mixture of constitutional isomers (e.g., 1-(3,5-Dibromophenyl)ethanone), a well-optimized HPLC method can effectively separate them.

Furthermore, if a chiral derivative such as 1-(2,4-Dibromophenyl)ethanol is produced, the separation of its enantiomers is essential. This is achieved using chiral chromatography. iucr.org

Chiral Stationary Phases (CSPs): This is the most common approach, where the enantiomers are separated on a column containing a chiral selector. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and have shown broad applicability for separating a variety of chiral compounds. sielc.com The choice of mobile phase (normal-phase, reversed-phase, or polar organic mode) and the specific CSP are critical for achieving separation. iucr.org

Chiral Derivatization: In this indirect method, the enantiomers are reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column.

Table 3: General Approaches for Chromatographic Analysis of this compound and its Derivatives

Analytical Goal Technique Stationary Phase Typical Mobile Phase
Purity AssessmentReversed-Phase HPLCC18 or C8Acetonitrile/Water or Methanol/Water (with 0.1% Formic Acid)
Separation of Constitutional IsomersReversed-Phase HPLCC18, Phenyl-HexylGradient elution with Acetonitrile/Water
Separation of Enantiomers (of derivatives)Chiral HPLCPolysaccharide-based (e.g., Cellulose, Amylose)n-Hexane/Isopropanol (Normal Phase) or Acetonitrile/Water (Reversed Phase)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.